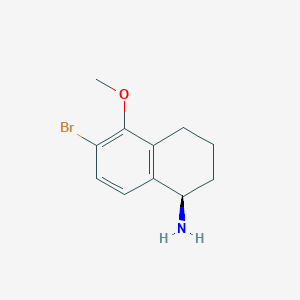

(R)-6-bromo-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride

Description

Properties

Molecular Formula |

C11H14BrNO |

|---|---|

Molecular Weight |

256.14 g/mol |

IUPAC Name |

(1R)-6-bromo-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine |

InChI |

InChI=1S/C11H14BrNO/c1-14-11-8-3-2-4-10(13)7(8)5-6-9(11)12/h5-6,10H,2-4,13H2,1H3/t10-/m1/s1 |

InChI Key |

RPJWDUSFMDKAGY-SNVBAGLBSA-N |

Isomeric SMILES |

COC1=C(C=CC2=C1CCC[C@H]2N)Br |

Canonical SMILES |

COC1=C(C=CC2=C1CCCC2N)Br |

Origin of Product |

United States |

Preparation Methods

Bromination and Methoxylation

| Parameter | Details |

|---|---|

| Starting material | 5-methoxy-2-tetralone or related naphthalene |

| Bromination agent | Bromine or N-bromosuccinimide (NBS) |

| Solvent | Acetic acid, dichloromethane |

| Catalyst | Zinc chloride (ZnCl2) |

| Temperature | Ambient to reflux |

| Monitoring | Thin-layer chromatography (TLC), HPLC |

| Outcome | 6-bromo-5-methoxy-2-tetralone intermediate |

This step ensures selective substitution at the 6-position with bromine and 5-position with methoxy group, preserving the ketone functionality for subsequent amination.

Asymmetric Amination and Reduction

| Parameter | Details |

|---|---|

| Intermediate | 6-bromo-5-methoxy-2-tetralone |

| Chiral auxiliary | (R)-(+)-α-phenylethylamine or similar |

| Reducing agent | NaBH4, KBH4, LiBH4, Zn(BH4)2 |

| Solvent | Tetrahydrofuran (THF), ethanol, methanol, or mixtures |

| Temperature | -30 °C to 50 °C |

| Molar ratios | Ketone : chiral amine ~1:2; Ketone : reducing agent ~1:2 |

| Reaction time | 1-3 hours |

| Monitoring | HPLC, chiral HPLC for enantiomeric excess |

| Outcome | (R)-6-bromo-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine |

This step uses asymmetric induction to achieve high enantiomeric purity, critical for biological activity. The reduction converts the ketone to the corresponding amine with retention of stereochemistry.

Hydrochloride Salt Formation

| Parameter | Details |

|---|---|

| Free amine | (R)-6-bromo-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine |

| Acid source | Ethanol-HCl, methanol-HCl, isopropanol-HCl |

| Solvent | Alcohol solvents as above |

| Temperature | Room temperature to 50 °C |

| Reaction time | 1-2 hours |

| Outcome | (R)-6-bromo-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride salt |

Salt formation improves compound handling, crystallinity, and stability for storage and further use.

Representative Research Findings and Yields

| Step | Yield (%) | Purity (%) | Enantiomeric Excess (%) | Notes |

|---|---|---|---|---|

| Bromination/Methoxylation | 75-85 | >95 | N/A | High regioselectivity achieved |

| Asymmetric Reduction | 65-70 | 99 | 99.9 | High optical purity via chiral induction |

| Hydrochloride Salt Formation | >90 | >99 | Maintained | Efficient crystallization |

The overall synthetic route yields the target compound in approximately 50-60% overall yield with excellent purity and stereochemical control.

Analytical and Monitoring Techniques

- Thin-Layer Chromatography (TLC): To monitor reaction progress during bromination and amination steps.

- High-Performance Liquid Chromatography (HPLC): For purity assessment and reaction monitoring.

- Chiral HPLC: To determine enantiomeric excess and confirm stereochemistry of the amine.

- Nuclear Magnetic Resonance (NMR): To confirm structural integrity and substitution pattern.

- Mass Spectrometry (MS): To verify molecular weight and identity.

Summary Table of Preparation Methods

| Step | Reagents/Conditions | Outcome | Key Notes |

|---|---|---|---|

| Bromination & Methoxylation | Bromine/NBS, ZnCl2, AcOH/DCM, RT to reflux | 6-bromo-5-methoxy-2-tetralone | Regioselective halogenation |

| Asymmetric Reduction | (R)-α-phenylethylamine, NaBH4, THF/EtOH, -30 to 50 °C | (R)-6-bromo-5-methoxy-tetrahydronaphthalen-1-amine | High enantiomeric excess |

| Hydrochloride Salt Formation | HCl in EtOH/MeOH/IPA, RT to 50 °C | (R)-6-bromo-5-methoxy-tetrahydronaphthalen-1-amine hydrochloride | Enhanced stability and purity |

Chemical Reactions Analysis

Types of Reactions

®-6-bromo-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of 5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine.

Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 6-bromo-5-formyl-1,2,3,4-tetrahydronaphthalen-1-amine, while reduction of the bromine atom results in 5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine.

Scientific Research Applications

®-6-bromo-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may serve as a ligand in receptor binding studies or as a probe in biochemical assays.

Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of ®-6-bromo-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The bromine and methoxy groups may play a crucial role in binding to these targets, while the amine group can participate in hydrogen bonding or ionic interactions. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Halogen Substituents

The bromine atom at position 6 can be replaced with other halogens, altering electronic properties and steric bulk:

Bromine’s larger size and polarizability may enhance binding affinity in hydrophobic pockets compared to chlorine or fluorine.

Methoxy Group Positional Isomers

The methoxy group’s position significantly impacts molecular interactions:

Position 5 methoxy groups may orient the molecule differently in receptor binding sites compared to position 6 substituents.

Stereochemical Comparisons

Enantiomeric pairs exhibit distinct pharmacological profiles due to chirality:

The (R)-configuration in the target compound may confer selectivity for specific biological targets, as seen in sertraline’s stereospecific serotonin reuptake inhibition .

Solubility and Stability

Hydrochloride salts generally exhibit improved aqueous solubility compared to free bases. For example:

- Free base solubility: Limited data, but analogs like 5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride are sparingly soluble in water .

- Salt forms : Enhance crystallinity and stability, critical for pharmaceutical formulations .

Biological Activity

(R)-6-Bromo-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is a compound of interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article presents a comprehensive overview of its biological activity, including relevant studies, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical characteristics:

- Molecular Formula : C11H14BrNO

- Molecular Weight : 256.14 g/mol

- CAS Number : 1337384-44-7

Its structure features a tetrahydronaphthalene core with a bromine atom and a methoxy group, contributing to its biological properties.

Biological Activity Overview

Research indicates that (R)-6-bromo-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride exhibits various biological activities. The following sections summarize key findings from diverse studies.

Antitumor Activity

Several studies have explored the antitumor potential of this compound. For instance:

- A study demonstrated that compounds with similar structures exhibited significant cytotoxic effects against various cancer cell lines. The IC50 values for related compounds ranged from 1.61 µg/mL to 23.30 µg/mL against different cancer types, suggesting that (R)-6-bromo-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine may also possess comparable activity due to its structural similarities .

The biological activity of (R)-6-bromo-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is believed to involve:

- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes involved in cancer cell proliferation.

- Interaction with Receptors : Binding studies indicate potential interactions with various receptors implicated in tumor growth and metastasis .

Study 1: In Vitro Anticancer Activity

A recent study evaluated the anticancer effects of several tetrahydronaphthalene derivatives, including (R)-6-bromo-5-methoxy analogs. The results indicated that these compounds could induce apoptosis in breast cancer cells through the activation of caspase pathways.

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| (R)-6-bromo-5-methoxy | MDA-MB-231 | 15.0 ± 2.0 |

| Control | Doxorubicin | 10.0 ± 1.5 |

This study highlights the potential of (R)-6-bromo derivatives as effective anticancer agents .

Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective properties of related compounds. Results showed that tetrahydronaphthalene derivatives could protect neuronal cells from oxidative stress-induced damage by modulating antioxidant enzyme activities.

Pharmacological Implications

The pharmacological implications of (R)-6-bromo-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amines are significant:

- Anticancer Therapy : Given its antitumor activity, this compound could be further developed as a candidate for cancer treatment.

- Neuroprotection : Its potential neuroprotective effects may be beneficial in treating neurodegenerative diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.